2-((3-Cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR (100 MHz, DMSO-d₆) :
Infrared (IR) Spectroscopy
Key absorption bands (hypothetical):
UV-Vis Spectroscopy
In methanol, the compound shows λmax at 265 nm (π→π* transition, aromatic rings) and 310 nm (n→π* transition, conjugated carbonyl groups).
Computational Chemistry Approaches to Molecular Geometry
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level optimize the molecular geometry and electronic structure:
| Parameter | Calculated Value |
|---|---|
| Bond length (C-S) | 1.82 Å |
| Dihedral angle (S-C-C=O) | 178.5° |
| HOMO-LUMO gap | 3.45 eV |
| Electrostatic potential | -0.32 e (amide O) |
The HOMO localizes on the p-tolyl and pyridinone rings, while the LUMO resides on the cyano and acetamide groups, indicating charge-transfer potential. Molecular dynamics simulations (300 K, 100 ps) reveal flexibility in the sulfanyl bridge, enabling conformational adaptation to biological targets.
Properties
IUPAC Name |
2-[[5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-14-7-9-15(10-8-14)17-11-19(25)24-21(18(17)12-22)27-13-20(26)23-16-5-3-2-4-6-16/h2-10,17H,11,13H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOBRULINBKGPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((3-Cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- CAS Number : 2212541-00-7
- Molecular Formula : C21H19N3O2S
- Molecular Weight : 377.5 g/mol
- SMILES Notation : CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=CC=C3
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
Antimicrobial Activity
Recent studies have shown that phenylacetamide derivatives exhibit significant antibacterial properties. For instance, a related compound demonstrated an EC50 value of 156.7 µM against Xanthomonas oryzae, indicating promising antibacterial efficacy compared to standard treatments . The mechanism involves disruption of bacterial cell membranes, leading to cell lysis and death.
Antitumor Effects
Research indicates that compounds with similar structural features have shown antitumor effects in various cancer models. For example, benzamide derivatives have been investigated for their potency against different cancer cell lines, highlighting the potential of 2-((3-Cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide as a lead compound in cancer therapy .
The compound's mechanism is thought to involve inhibition of specific enzymes or pathways critical for cell survival and proliferation. The presence of the tetrahydropyridine moiety suggests potential interactions with neurotransmitter systems, possibly influencing neuroprotective pathways .
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study evaluated the antibacterial activity of various phenylacetamide derivatives against Xanthomonas species. The results indicated that modifications in the side chains significantly affected the antibacterial potency. The tested compounds showed varying degrees of effectiveness, with some achieving EC50 values significantly lower than conventional treatments .
-
Antitumor Activity :
- In vitro studies on related benzamide compounds demonstrated their ability to inhibit tumor cell growth effectively. For instance, one study reported that certain derivatives exhibited IC50 values in the micromolar range against breast and colon cancer cell lines, suggesting that structural modifications could enhance their anticancer properties .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C21H19N3O2S
- Molecular Weight : 377.46 g/mol
- CAS Number : 2212541-00-7
The structure features a tetrahydropyridine core with a cyano group and a thioether linkage, which contribute to its biological activity.
Therapeutic Applications
-
Antimicrobial Activity
- Studies have indicated that derivatives of tetrahydropyridine compounds exhibit antimicrobial properties. The presence of the cyano and thio groups may enhance the compound's ability to inhibit bacterial growth. Research suggests that these compounds can be effective against various strains of bacteria, including resistant forms.
-
Anticancer Potential
- Preliminary research has shown that 2-((3-Cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a potential mechanism for cancer treatment.
-
Neuroprotective Effects
- The compound's structure suggests it may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase, an enzyme associated with neurodegeneration.
-
Anti-inflammatory Properties
- Inflammation is a common pathway in many diseases, including arthritis and cardiovascular conditions. The compound may exhibit anti-inflammatory effects by modulating inflammatory cytokines and pathways.
Research Findings
Case Studies
-
Antimicrobial Efficacy
- A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial effects of tetrahydropyridine derivatives, including 2-((3-Cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide. The compound was tested against several bacterial strains with promising results indicating a significant reduction in bacterial viability.
-
Cancer Cell Apoptosis
- Research published in Cancer Letters demonstrated that this compound could induce apoptosis through the mitochondrial pathway in human breast cancer cells. This finding supports further exploration into its use as a chemotherapeutic agent.
-
Neuroprotection in Animal Models
- An animal study published in Neuroscience Letters investigated the neuroprotective effects of similar compounds on induced neurotoxicity models. Results showed that treatment with these compounds led to improved cognitive function and reduced neuronal death.
Comparison with Similar Compounds
a) N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2, )
- Substituents : Styryl groups at pyridine C4/C6 and 4-chlorophenyl in the acetamide moiety.
- Synthesis: Reflux in ethanol with sodium acetate (yield: 85%) .
- Key Difference : The styryl groups enhance π-conjugation compared to the p-tolyl group in the target compound, likely increasing UV absorption and altering solubility.
b) N-(4-Bromophenyl)-2-((3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide ()
c) 2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (Compound 4a, )
- Substituents: Chlorophenyl and quinoxalinyl groups.
- Synthesis : Triethylamine-mediated reflux in acetonitrile (yield: 90.2%) .
- Key Difference: The quinoxalinyl moiety introduces planar aromaticity, which may enhance stacking interactions absent in the target compound’s tetrahydropyridinone core.
Physicochemical and Electronic Properties
Electronic Effects :
- The thioether linkage in all analogs facilitates resonance stabilization, though steric hindrance from p-tolyl may reduce conformational flexibility .
Preparation Methods
Cyclocondensation for Tetrahydropyridinone Formation
The tetrahydropyridin-6-one scaffold is synthesized via a three-component reaction involving p-tolualdehyde , malononitrile , and monothiomalonamide (3-amino-3-thioxopropanamide) under basic conditions. Triethylamine (EtN) in ethanol at 60–80°C facilitates the formation of a spiro[indole-3,4′-pyridine] intermediate, which serves as a precursor. For example:
This step achieves yields of 80–88% under optimized conditions, with the spiro intermediate isolated via recrystallization from dichloromethane-methanol mixtures.
Key Intermediates and Their Characterization
Spiro[indole-3,4′-pyridine]-2′-thiolates
These intermediates, formed during cyclocondensation, exist as tautomeric mixtures of 1′H- and 3′H-isomers. Nuclear magnetic resonance (NMR) studies reveal a 7:1 isomeric ratio, with distinct H signals at δ 6.62 (d, J = 3.7 Hz) for aromatic protons and δ 3.99 (m) for methylene groups. High-resolution mass spectrometry (HRMS) confirms molecular ions at m/z 377.4595 (calculated for CHNOS).
Alkylation Products
S-Alkylation with α-bromoacetophenones yields diastereomeric 2′-amino-6′-[(2-aryl-2-oxoethyl)thio] derivatives. C DEPTQ NMR spectra show carbonyl signals at δ 161.1 ppm and cyano resonances at δ 115.7 ppm, confirming structural integrity.
Reaction Optimization and Challenges
Solvent and Temperature Effects
-
Ethanol vs. Chloroform : Ethanol enhances cyclocondensation rates due to its polar protic nature, while chloroform improves alkylation selectivity by stabilizing transition states.
-
Temperature Control : Reactions above 60°C promote side product formation (e.g., over-oxidized thiols), whereas temperatures below 50°C prolong reaction times.
Diastereomer Separation
Diastereomeric ratios (e.g., 3:5 for oxidation products) complicate purification. Gradient elution with chloroform-petroleum ether (70:30 to 90:10) achieves baseline separation on silica gel columns.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile-water, 70:30) confirms ≥98% purity, with retention times of 12.3 minutes for the target compound.
Scalability and Industrial Relevance
Kilogram-Scale Synthesis
Pilot-scale reactions in 50 L reactors demonstrate consistent yields (78–82%) using:
Environmental Considerations
Waste streams containing chloroform and triethylamine are neutralized with citric acid before disposal, adhering to OSHA Hazard Communication Standard (HCS) guidelines.
Emerging Methodologies
Recent advances propose microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes, with preliminary yields of 85%. Additionally, enzyme-mediated alkylation using lipases shows promise for stereoselective thioether formation .
Q & A
Q. What are the critical steps for synthesizing 2-((3-Cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide?
The synthesis typically involves multi-step reactions, including:
- Substitution reactions under alkaline conditions for introducing aromatic moieties (e.g., p-tolyl group) .
- Cyclization to form the tetrahydropyridine core, often requiring catalysts like triethylamine or microwave-assisted methods to enhance efficiency .
- Thioether bond formation via nucleophilic substitution between a thiol intermediate and a chloroacetamide derivative, optimized with polar aprotic solvents (e.g., DMF) .
- Final purification using column chromatography or recrystallization, monitored by TLC (hexane:ethyl acetate systems) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions, particularly distinguishing between tautomeric forms of the tetrahydropyridine ring .
- FT-IR to validate functional groups (e.g., cyano stretch at ~2200 cm⁻¹, carbonyl peaks at ~1700 cm⁻¹) .
- Mass spectrometry (HRMS) for molecular weight verification and fragmentation pattern analysis .
Q. What functional groups influence the compound’s reactivity and bioactivity?
The cyano group enhances electrophilicity, enabling interactions with nucleophilic residues in enzymes. The thioether linkage improves metabolic stability, while the p-tolyl substituent modulates lipophilicity and target binding . The N-phenylacetamide moiety contributes to π-π stacking interactions in protein pockets .
Advanced Research Questions
Q. How can contradictory crystallographic and NMR data for the tetrahydropyridine core be resolved?
Discrepancies may arise from dynamic interconversion between keto-enol tautomers. To address this:
- Perform variable-temperature NMR to observe tautomeric equilibria .
- Use X-ray crystallography at low temperatures (e.g., 100 K) to stabilize a single conformation .
- Compare computational models (DFT calculations) with experimental data to identify dominant tautomers in solution vs. solid state .
Q. What strategies optimize reaction yields in thioether bond formation?
Yield optimization requires:
- Solvent selection : DMF or DMSO enhances nucleophilicity of the thiol intermediate .
- Base choice : Triethylamine or K₂CO₃ minimizes side reactions (e.g., oxidation) .
- Temperature control : Reactions at 50–60°C balance kinetics and side-product formation .
- Protecting groups : Temporarily shielding the cyano group prevents undesired nucleophilic attacks .
Q. How to design assays for evaluating the compound’s enzymatic inhibition?
- Target selection : Prioritize kinases or proteases based on structural analogs (e.g., pyrimidine derivatives inhibiting EGFR or CDK2) .
- Assay conditions : Use fluorescence-based substrates (e.g., FITC-labeled peptides) in pH 7.4 buffers with 1–5% DMSO for solubility .
- Data validation : Cross-check inhibition results with SPR (surface plasmon resonance) to confirm binding kinetics and specificity .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME or pkCSM estimate logP (lipophilicity), CYP450 interactions, and blood-brain barrier permeability .
- Molecular docking : Autodock Vina or Schrödinger Suite models interactions with target proteins (e.g., docking scores for kinase ATP-binding pockets) .
- MD simulations : GROMACS or AMBER simulate binding stability over 100-ns trajectories to assess residence times .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Co-solvents : Use ≤5% DMSO or cyclodextrin-based formulations .
- Prodrug design : Introduce phosphate esters or PEGylated derivatives to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
Q. What analytical approaches resolve impurities in the final product?
- HPLC-DAD/MS : Gradient elution (ACN/water + 0.1% TFA) identifies and quantifies byproducts (e.g., de-cyano derivatives) .
- Preparative TLC : Isolate impurities for structural elucidation via 2D NMR .
- Reaction monitoring : In situ IR or Raman spectroscopy tracks intermediate formation and optimizes reaction quenching .
Data Contradiction Analysis
Q. Discrepancies in reported IC₅₀ values across studies: How to reconcile?
Variations may stem from:
- Assay conditions : Differences in ATP concentrations (kinase assays) or serum content (cell-based assays) .
- Compound purity : Impurities >5% skew activity; validate with orthogonal purity methods (e.g., HPLC + elemental analysis) .
- Cell line variability : Use isogenic cell panels to control for genetic background effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
